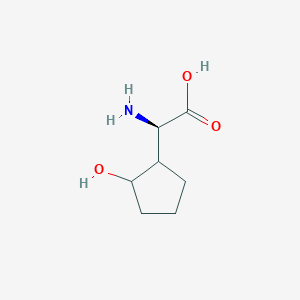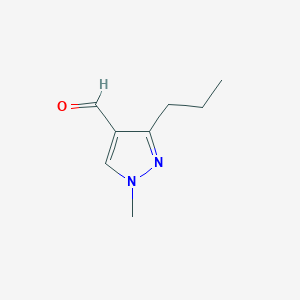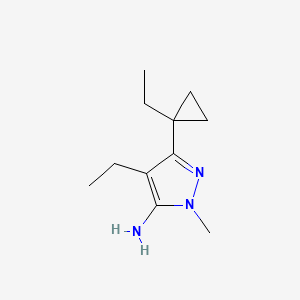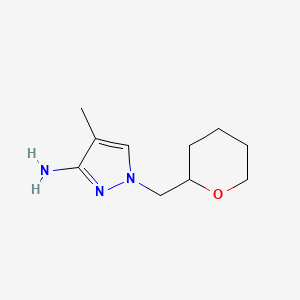![molecular formula C10H16N2OS B13319454 (Oxolan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13319454.png)
(Oxolan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Oxolan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine is a chemical compound with the molecular formula C10H16N2OS It is characterized by the presence of an oxolane ring and a thiazole ring, which are connected through a methylamine linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Oxolan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine typically involves the reaction of oxolane derivatives with thiazole derivatives under specific conditions. One common method involves the use of oxolane-2-carboxylic acid, which is first converted to its corresponding oxolane-2-ylmethyl chloride. This intermediate is then reacted with 1-(1,3-thiazol-2-yl)ethylamine in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification through recrystallization or chromatography to ensure high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(Oxolan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane-2-ylmethyl ketones, while reduction may produce corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
(Oxolan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (Oxolan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The oxolane and thiazole rings are known to interact with enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(Oxolan-2-yl)methyl]-1,3-thiazol-2-amine
- 2-(1,3-Thiazol-2-yl)ethylamine
- Oxolane-2-carboxylic acid derivatives
Uniqueness
(Oxolan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine is unique due to its specific combination of oxolane and thiazole rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H16N2OS |
|---|---|
Peso molecular |
212.31 g/mol |
Nombre IUPAC |
N-(oxolan-2-ylmethyl)-1-(1,3-thiazol-2-yl)ethanamine |
InChI |
InChI=1S/C10H16N2OS/c1-8(10-11-4-6-14-10)12-7-9-3-2-5-13-9/h4,6,8-9,12H,2-3,5,7H2,1H3 |
Clave InChI |
HAZSJWMEMNMJTF-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=CS1)NCC2CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


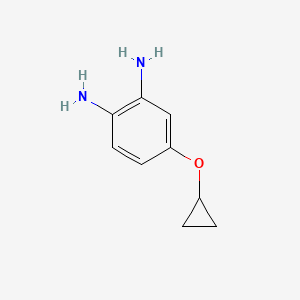
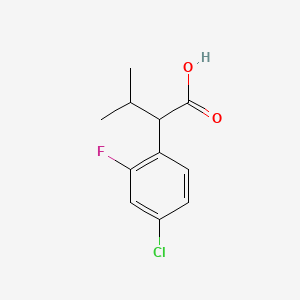
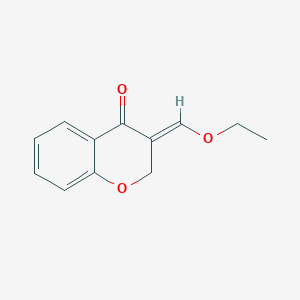
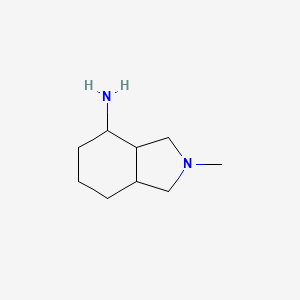
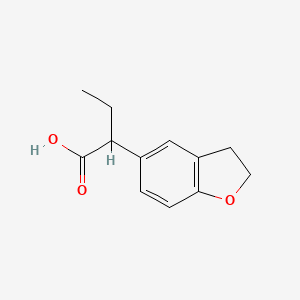
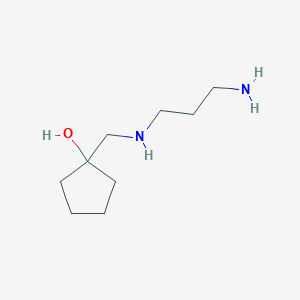
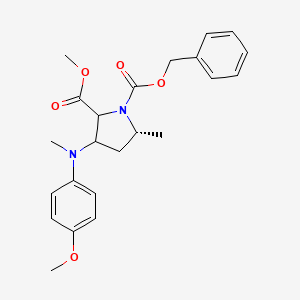
![2-[5-Amino-3-(2-methylcyclopropyl)-1H-pyrazol-1-YL]ethan-1-OL](/img/structure/B13319439.png)

![N'-Hydroxy-2-[(2-methylpropyl)sulfanyl]ethanimidamide](/img/structure/B13319444.png)
